trans-2-Hexenal
Overview
Description
2-Hexenal is a compound with the formula C6H10O. It is also known by other names such as (E)-2-Hexenal, n-Hex-trans-2-enal, trans-Hex-2-enal, trans-2-Hexen-1-al, trans-2-Hexenal, Leaf aldehyde, and 2-trans-Hexenal . It plays an important role in the excretion/detoxification of endogenous and exogenous organic anions, especially from the brain and kidney .
Synthesis Analysis
The synthesis of 2-Hexenal involves several chemical reactions. For instance, one method involves the addition of 0.03 equivalent boron trifluoride ether solution to a reaction bulb, followed by the addition of 100 grams of vinyl ethyl ethers mixed with 250 grams of hutanals . Another study revealed that (E)-2-hexenal stimulated systemic resistance against B. cinerea in tomato plants .
Molecular Structure Analysis
The molecular structure of 2-Hexenal is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 2-Hexenal is 98.1430 .
Chemical Reactions Analysis
2-Hexenal is a relatively unstable compound that can undergo various reactions. It can react with oxygen to form 2-hexenoic acid, and it can also undergo aldol condensation with alcohols and amines . A study also showed that 2-Hexenal can be hydrogenated by hydrogen gas to form 2-hexanol .
Physical and Chemical Properties Analysis
2-Hexenal has a molecular weight of 98.1430 . It has a density of 0.846 , a melting point of -78°C (estimate) , a boiling point of 146-149℃ , and is insoluble in water .
Scientific Research Applications
Antimicrobial and Preservative Applications
2-Hexenal demonstrates antimicrobial activity, making it useful in preserving fruits and vegetables. For instance, β-cyclodextrin-trans-2-hexenal microcapsules (β-CTHM) significantly inhibited the growth of Alternaria alternata, a common fruit pathogen, and maintained the quality of 'Zaosu' pears (Dong et al., 2021). Additionally, 2-hexenal has been used in nanoemulsions combined with ultra high pressure homogenization to increase the safety and shelf-life of apple juice (Patrignani et al., 2020).
Pest and Disease Control
2-Hexenal shows potential as a natural pesticide. Its efficacy against Bradysia odoriphaga, a pest affecting agriculture, has been noted, with significant repellent and insecticidal activity (Chen et al., 2015). It also has nematicidal activity against Meloidogyne incognita in tomato plants, offering an alternative to traditional nematicides (Lu et al., 2017).
Pharmaceutical and Therapeutic Research
Trans-2-hexenal has been explored in the synthesis of Schiff bases with potential antieczematic and antiarthritic activities. The bases were synthesized by condensing this compound with cytosine and l-leucine, showing good biological activity and potential pharmaceutical applications (Surendar et al., 2021).
Food Science and Technology
In the context of food science, 2-hexenal has been used in formulations to improve the quality and shelf life of food products. For example, its combination with lactic acid bacteria enhanced the safety and shelf-life of minimally processed sliced apples and lamb's lettuce (Siroli et al., 2015).
Plant Biology and Environmental Science
2-Hexenal plays a role in plant biology, particularly in response to stress. For instance, it is involved in changing the redox status of mitochondria in plants, as studied in Arabidopsis thaliana (Scala et al., 2017). It also appears in atmospheric chemistry studies, being identified as a precursor for polar organosulfates in secondary organic aerosol (Shalamzari et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-hex-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDOYVRWFFCFHM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041425 | |
Record name | (2E)-2-Hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |
Record name | 2-Hexenal, (2E)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-2-Hexenal | |
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Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
47.00 °C. @ 17.00 mm Hg | |
Record name | 2-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841-0.848 | |
Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
6.6 [mmHg] | |
Record name | 2-Hexenal | |
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Record name | trans-2-Hexenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6728-26-3, 505-57-7, 1335-39-3 | |
Record name | trans-2-Hexenal | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |
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Record name | 2-Hexenal | |
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Record name | Hexenal | |
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Record name | trans-2-Hexenal | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263 | |
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Record name | 2-Hexenal, (2E)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Hexenal | |
Source | EPA Chemicals under the TSCA | |
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Record name | (2E)-2-Hexenal | |
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Record name | trans-hex-2-enal | |
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Record name | Hex-2-enal | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |
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Record name | 2-HEXENAL, (2E)- | |
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Record name | 2-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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